molecular formula C7H13NO4 B556350 (2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate CAS No. 2458-78-8

(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate

Cat. No. B556350
CAS RN: 2458-78-8
M. Wt: 175.18 g/mol
InChI Key: ZUINDAYECPXXNP-XINAWCOVSA-N
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Description

(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate, also known as (2S,3R)-methyl 2-acetamido-3-hydroxybutyrate, is an important intermediate in the synthesis of several compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is a chiral molecule, which means it has two different forms that differ in their physical and chemical properties.

Scientific Research Applications

Application in Synthesis of β-Lactam Antibiotics

(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate is a key intermediate in the synthesis of β-lactam antibiotics. Highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate using specific ruthenium(II) complexes results in the formation of methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate. This compound is significant due to its high diastereoisomeric and enantiomeric excess, making it a versatile intermediate for β-lactam antibiotics (Mashima et al., 1991).

Role in Stereoselective Synthesis

The compound is also utilized in stereoselective synthesis processes. A notable example is the synthesis of (3R,4S)-3-[(R)-1-hydroxyethyl]-4-trimethylsilylethynyl-2-azetidinone, derived from the reaction of the dianion of methyl (R)-3-hydroxybutanoate with specific imines. The stereospecific conversion of this product leads to valuable derivatives used in further chemical synthesis (Chiba et al., 1984).

In Wine Aging Studies

This compound plays a role in the study of wine aging. Research on substituted acids in red wine has demonstrated correlations between the age of wine and levels of various ethyl esters, including ethyl (2S)-2-hydroxy-4-methylpentanoate. These findings contribute to understanding the chemical changes that occur during wine aging and their sensory implications (Lytra et al., 2017).

Synthesis of 4-Hydroxypipecolic Acid

In the realm of organic synthesis, (2S,3R)-methyl 2-acetamido-3-hydroxybutanoate is integral to the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid. These acids are synthesized from ethyl (R)-4-cyano-3-hydroxybutanoate and find applications in various organic and medicinal chemistry contexts (Occhiato et al., 2009).

Development of Antibiotics

Additionally, (2S,3R)-methyl 2-acetamido-3-hydroxybutanoate is a precursor for several biologically active beta-lactam antibiotics. A short stereoselective synthesis process has been developed to produce important precursors for these antibiotics, demonstrating the compound's significance in pharmaceutical synthesis (Cozzi et al., 1998).

Safety And Hazards

“(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate” is labeled with the signal word “Warning” according to safety data . It’s associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

methyl (2S,3R)-2-acetamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUINDAYECPXXNP-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Genet, C Pinel, S Mallart, S Juge, S Thorimbert… - Tetrahedron …, 1991 - Elsevier
Enantioselective syntheses of D and L threonine are described. Racemic methyl and ethyl 2-acylamino-3-oxobutyrate 1 were synthesized from the corresponding acetoacetates 6 and …
Number of citations: 137 www.sciencedirect.com

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